Cas no 21354-22-3 (4-bromo-n-(4-methylphenyl)benzamide)

4-Bromo-N-(4-methylphenyl)benzamide is a brominated aromatic amide compound with the molecular formula C₁₄H₁₂BrNO. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromo and methylphenyl substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing complex molecular frameworks. Its crystalline structure ensures high purity and stability under standard storage conditions. This compound is particularly useful in medicinal chemistry research for the design of bioactive molecules due to its well-defined synthetic pathway and compatibility with a range of reaction conditions.
4-bromo-n-(4-methylphenyl)benzamide structure
21354-22-3 structure
Product Name:4-bromo-n-(4-methylphenyl)benzamide
CAS No:21354-22-3
MF:C14H12BrNO
MW:290.15518283844
CID:1404607
PubChem ID:675650
Update Time:2025-06-23

4-bromo-n-(4-methylphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-(4-methylphenyl)benzamide
    • 4-Brom-benzoesaeure-p-toluidid
    • 4-Brom-benz-toluidid
    • 4-Brom-N-(4-nitro-benzyliden)-anilin
    • &lt
    • 4-Nitro-benzyliden&gt
    • -&lt
    • 4-brom-anilin&gt
    • CTK0G6013
    • 4-bromo-N-(p-tolyl)benzamide
    • N-(4-Brom-benzoyl)-p-toluidin
    • 4-bromo-N-(4-nitro-benzyliden)-aniline
    • 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
    • 4-Nitro-benzaldehyd-(4-brom-phenylimin)
    • STK730402
    • (4-bromophenyl)(4-nitrobenzylidene)amine
    • 4-bromo-N-(4-nitrobenzylidene)aniline
    • 4-bromo-benzoic acid p-toluidide
    • AC1LBBQ4
    • N-[1-(4-bromo-phenyl)-methylidene]-N-[4-nitrophenyl]amine
    • 4-Nitro-benzaldehyd-(4-brom-anil)
    • < 4-Nitro-benzyliden> -< 4-brom-anilin>
    • 21354-22-3
    • SR-01000389143-1
    • SCHEMBL8042295
    • STK034378
    • 4-Bromo-N-p-tolyl-benzamide
    • SR-01000389143
    • AKOS000172475
    • DB-167546
    • CS-0336452
    • 4-bromo-n-(4-methylphenyl)benzamide
    • Inchi: 1S/C14H12BrNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
    • InChI Key: OJFBXPPGXZYTDJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 289.01026
  • Monoisotopic Mass: 289.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

4-bromo-n-(4-methylphenyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12096311-5g
4-Bromo-N-(p-tolyl)benzamide
21354-22-3 97%
5g
$874 2024-07-24

Additional information on 4-bromo-n-(4-methylphenyl)benzamide

Chemical Profile of 4-bromo-n-(4-methylphenyl)benzamide (CAS No. 21354-22-3)

4-bromo-n-(4-methylphenyl)benzamide, identified by the Chemical Abstracts Service Number (CAS No.) 21354-22-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of a bromine substituent at the fourth position and a methyl group on the phenyl ring of the amide moiety imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural configuration of 4-bromo-n-(4-methylphenyl)benzamide is derived from a well-established pharmacophore that has been extensively studied for its potential biological activity. The benzamide core is a common motif in many bioactive molecules, exhibiting properties that facilitate interactions with biological targets such as enzymes and receptors. The bromine atom, in particular, serves as a handle for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzamide derivatives. The incorporation of halogen atoms, such as bromine, into these structures has been shown to enhance binding affinity and metabolic stability, key factors in drug design. 4-bromo-n-(4-methylphenyl)benzamide exemplifies this trend, as its molecular framework suggests potential applications in treating various diseases, including inflammatory disorders and neurological conditions.

One of the most compelling aspects of 4-bromo-n-(4-methylphenyl)benzamide is its versatility in serving as a precursor for more complex molecules. Researchers have leveraged its structure to develop inhibitors targeting enzymes involved in cancer pathways. For instance, studies have demonstrated that benzamide derivatives can modulate the activity of kinases and transcription factors, which are critical regulators of cell proliferation and differentiation. The bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl groups that can fine-tune biological activity.

The pharmaceutical industry has shown particular interest in compounds that can modulate central nervous system (CNS) function. 4-bromo-n-(4-methylphenyl)benzamide has been investigated for its potential role in alleviating symptoms associated with neurodegenerative diseases. Preclinical studies suggest that this compound may interact with specific receptors or ion channels in the brain, potentially offering therapeutic benefits without the side effects associated with traditional treatments. The methyl group on the phenyl ring further contributes to its pharmacological profile by influencing solubility and membrane permeability, factors that are crucial for drug efficacy.

From a synthetic chemistry perspective, 4-bromo-n-(4-methylphenyl)benzamide is an intriguing compound due to its accessibility through multi-step organic synthesis. Modern methodologies have enabled efficient preparation of this intermediate using palladium-catalyzed reactions and other transition-metal-catalyzed processes. These advancements have not only streamlined the production of 4-bromo-n-(4-methylphenyl)benzamide but also opened avenues for exploring its derivatives through combinatorial chemistry and high-throughput screening.

The compound's stability under various conditions makes it suitable for both laboratory-scale investigations and industrial-scale production. Its resistance to degradation under standard storage conditions ensures consistent quality for research applications. Additionally, its compatibility with modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography allows for thorough characterization of its molecular structure.

In conclusion, 4-bromo-n-(4-methylphenyl)benzamide (CAS No. 21354-22-3) represents a promising candidate in pharmaceutical research due to its structural features and potential biological activities. Its role as a building block for more complex drug candidates underscores its importance in medicinal chemistry. As research continues to uncover new therapeutic applications, compounds like 4-bromo-n-(4-methylphenyl)benzamide will remain at the forefront of innovation in drug discovery.

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